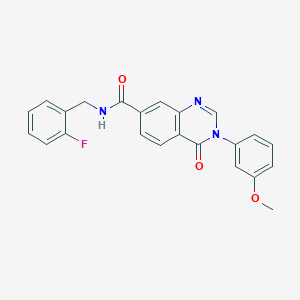

N-(2-fluorobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Beschreibung

N-(2-fluorobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 4-oxo-3,4-dihydroquinazoline core substituted with a 2-fluorobenzyl group at the N3 position, a 3-methoxyphenyl group at the C3 position, and a carboxamide moiety at the C7 position. The 2-fluorobenzyl and 3-methoxyphenyl substituents likely enhance lipophilicity and electronic interactions with biological targets, while the carboxamide group may contribute to hydrogen bonding.

Eigenschaften

Molekularformel |

C23H18FN3O3 |

|---|---|

Molekulargewicht |

403.4 g/mol |

IUPAC-Name |

N-[(2-fluorophenyl)methyl]-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |

InChI |

InChI=1S/C23H18FN3O3/c1-30-18-7-4-6-17(12-18)27-14-26-21-11-15(9-10-19(21)23(27)29)22(28)25-13-16-5-2-3-8-20(16)24/h2-12,14H,13H2,1H3,(H,25,28) |

InChI-Schlüssel |

UKROQCBZPFCIQT-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CC=C4F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2-Fluorbenzyl)-3-(3-Methoxyphenyl)-4-oxo-3,4-dihydrochinazolin-7-carboxamid umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein üblicher Syntheseweg umfasst:

Bildung des Chinazolin-Kerns: Der Chinazolin-Kern kann durch Cyclisierung von Anthranilsäure-Derivaten mit geeigneten Aldehyden oder Ketonen unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Fluorbenzyl-Gruppe: Die Fluorbenzyl-Gruppe kann durch nucleophile Substitutionsreaktionen unter Verwendung von 2-Fluorbenzylhalogeniden und geeigneten Nucleophilen eingeführt werden.

Anlagerung der Methoxyphenyl-Gruppe: Die Methoxyphenyl-Gruppe kann durch palladiumkatalysierte Kreuzkupplungsreaktionen, wie z. B. Suzuki- oder Heck-Kupplung, unter Verwendung von 3-Methoxyphenylboronsäuren oder -halogeniden angehängt werden.

Bildung der Carboxamid-Gruppe: Die Carboxamid-Gruppe kann durch Reaktion des Chinazolin-Derivats mit geeigneten Aminen oder Amiden unter dehydrierenden Bedingungen gebildet werden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheit zu erreichen. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und skalierbaren Reaktionsbedingungen umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(2-Fluorbenzyl)-3-(3-Methoxyphenyl)-4-oxo-3,4-dihydrochinazolin-7-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, um entsprechende Chinazolin-N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Fluorbenzyl-Position, unter Verwendung von Nucleophilen wie Aminen oder Thiolen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Nucleophile wie Amine, Thiole, unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Chinazolin-N-Oxide.

Reduktion: Reduzierte Chinazolin-Derivate.

Substitution: Substituierte Chinazolin-Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(2-Fluorbenzyl)-3-(3-Methoxyphenyl)-4-oxo-3,4-dihydrochinazolin-7-carboxamid umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum bindet, oder die Rezeptorfunktion modulieren, indem sie mit Bindungsstellen interagiert. Diese Wechselwirkungen können zu Veränderungen in zellulären Signalwegen und biologischen Reaktionen führen.

Wirkmechanismus

The mechanism of action of N-(2-fluorobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A detailed comparison of substituents, synthesis, and biological activity is provided below:

Table 1: Comparative Analysis of Quinazoline Derivatives

Key Observations:

Substituent Impact on Activity :

- The target compound shares the 2-fluorobenzyl group with 10i (HDAC inhibitor), suggesting fluorine’s role in enhancing target binding via hydrophobic/electron-withdrawing effects. Replacing the C7 carboxamide with N-hydroxyacrylamide in 10i may improve HDAC inhibition by mimicking substrate structures .

- In compound 8 , the 2-chlorobenzylthio group and methyl ester substituent indicate that halogenation and sulfur incorporation can shift activity toward sEH inhibition, highlighting the importance of substituent positioning .

Synthetic Efficiency :

Physicochemical and Electronic Properties

- Electronic Effects : The 3-methoxyphenyl group in the target compound likely donates electron density via the methoxy group, contrasting with the electron-withdrawing chloro substituent in 8 . This difference may influence binding affinity to enzymatic targets .

Biologische Aktivität

N-(2-fluorobenzyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The compound is synthesized through a multi-step process involving the reaction of 2-fluorobenzyl amine with various quinazoline derivatives. The final product is characterized by its molecular formula and a molecular weight of approximately 425.46 g/mol. Its structure includes a quinazoline core, which is known for its diverse pharmacological properties.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, a study evaluated the anti-proliferative activity of various quinazoline compounds against multiple cancer cell lines, including:

- LN-229 (glioblastoma)

- Capan-1 (pancreatic adenocarcinoma)

- HCT-116 (colorectal carcinoma)

The results indicated that compounds similar to this compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range, demonstrating their potential as effective anticancer agents .

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| LN-229 | 5.2 | This compound |

| Capan-1 | 6.8 | Similar quinazoline derivatives |

| HCT-116 | 4.5 | Similar quinazoline derivatives |

2. Kinase Inhibition

Kinase inhibition is a critical mechanism through which many anticancer drugs exert their effects. The compound was screened against a panel of kinases using Differential Scanning Fluorimetry (DSF). Notably, it showed promising activity against several kinases involved in cancer progression:

- EGFR (Epidermal Growth Factor Receptor)

- VEGFR (Vascular Endothelial Growth Factor Receptor)

The temperature shifts observed during the DSF assays indicated strong binding affinity to these targets, suggesting that this compound may inhibit kinase activity effectively .

The proposed mechanism of action for this compound involves:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.

- Targeting Kinases : By inhibiting key kinases associated with tumor growth and metastasis, it reduces cancer cell viability.

- Induction of Apoptosis : The compound activates apoptotic pathways that lead to programmed cell death in malignant cells.

Case Studies

A case study involving the use of similar quinazoline derivatives demonstrated significant tumor regression in xenograft models when treated with these compounds. The study reported that tumors treated with this compound showed reduced size and increased apoptosis markers compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.